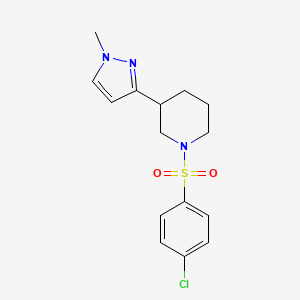

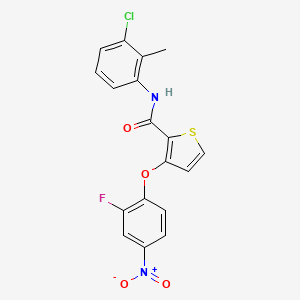

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested for antifungal activity against a pathogenic strain of fungi and antibacterial activity against Gram-positive and Gram-negative organisms .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are particularly useful in organic synthesis . They display innumerable chemical, biological, agrochemical, and pharmacological properties .Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) .Wissenschaftliche Forschungsanwendungen

Inhibitor Selectivity and Metabolism

Chemical inhibitors, including sulfonamide derivatives, play a critical role in studying enzyme activities and drug-drug interactions. Sulfonamide inhibitors have been extensively researched for their selectivity towards various cytochrome P450 isoforms, which are essential for drug metabolism in the human liver. Understanding the selectivity of these inhibitors is crucial for predicting potential drug-drug interactions and for the development of new therapeutic agents (Khojasteh et al., 2011).

Sulfonamide Inhibitors in Therapeutics

Sulfonamides, including "1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine," have been identified as significant classes of synthetic bacteriostatic antibiotics and are used in various therapeutic areas. Beyond their antibacterial applications, sulfonamides have found utility in treating conditions like glaucoma, inflammation, and cancer. The versatility of sulfonamides in drug design underscores their importance in medicinal chemistry and drug development (Gulcin & Taslimi, 2018).

Potential in Anticancer Research

The application of sulfonamide inhibitors in cancer research has been explored, with sulfonamides showing promise as anticancer agents. This potential is due to their ability to interfere with various biological pathways essential for cancer cell proliferation and survival. Research into sulfonamide inhibitors continues to unveil new therapeutic targets and mechanisms of action, contributing to the development of novel anticancer strategies (Carta et al., 2012).

Environmental Implications and Degradation

Understanding the environmental fate and degradation pathways of chemical compounds, including sulfonamide inhibitors, is crucial for assessing their environmental impact and safety. Studies have focused on the microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with sulfonamides, to better understand their persistence and transformation in the environment. Such research is vital for developing strategies to mitigate the environmental impact of these compounds (Liu & Mejia Avendaño, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADDZOPAGGDRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)

![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)

![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)

![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)